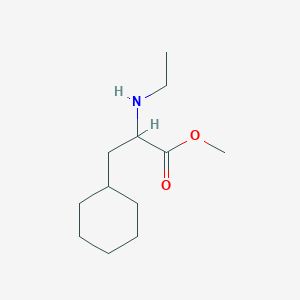

Methyl 3-cyclohexyl-2-(ethylamino)propanoate

Description

Properties

Molecular Formula |

C12H23NO2 |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

methyl 3-cyclohexyl-2-(ethylamino)propanoate |

InChI |

InChI=1S/C12H23NO2/c1-3-13-11(12(14)15-2)9-10-7-5-4-6-8-10/h10-11,13H,3-9H2,1-2H3 |

InChI Key |

OMWXUPSIMYARNX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CC1CCCCC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-cyclohexyl-2-(ethylamino)propanoate generally involves:

- Formation of the amino acid ester backbone via esterification or amidation.

- Introduction of the ethylamino group through nucleophilic substitution or reductive amination.

- Incorporation of the cyclohexyl moiety either as a substituent on the amino group or the propanoate chain.

Specific Synthetic Routes

Alkylation of Amino Acid Esters

One common approach involves starting from methyl 3-bromopropanoate or a similar halogenated ester, which undergoes nucleophilic substitution with ethylamine to form the ethylamino propanoate intermediate. Subsequently, cyclohexyl groups can be introduced via cyclohexylamine or cyclohexyl-substituted intermediates.

Reductive Amination

Another method includes reductive amination of methyl 3-oxopropanoate derivatives with ethylamine and cyclohexyl-containing aldehydes or ketones. This method allows for the direct formation of the amino ester with the desired substituents in one step.

Esterification and Amination Sequence

- Step 1: Esterification of 3-cyclohexyl-2-aminopropanoic acid with methanol under acidic catalysis to form methyl 3-cyclohexyl-2-aminopropanoate.

- Step 2: Alkylation of the amino group with ethyl halides or ethylamine under controlled conditions to yield the ethylamino derivative.

Example from Related Literature

While direct literature on this compound is limited, analogous compounds such as methyl 3-(methylamino)propanoate and methyl 3-(cyclohexylamino)propanoate have been synthesized via:

- Hydrogenation of methyl 3-(benzyl(methyl)amino)propanoate using palladium on activated carbon under inert atmosphere.

- Catalytic amination of ethyl acrylate derivatives with amines under acid catalysis, e.g., trifluoromethanesulfonic acid, to afford amino esters in high yield and purity.

These methods provide a framework adaptable to the synthesis of the target compound.

Detailed Reaction Conditions and Outcomes

| Step | Reagents & Conditions | Description | Yield & Purity | Notes |

|---|---|---|---|---|

| 1 | Methyl 3-bromopropanoate + Ethylamine, solvent (e.g., ethanol), reflux | Nucleophilic substitution to form methyl 3-(ethylamino)propanoate | Typically 70-85% yield | Control temperature to avoid side reactions |

| 2 | Introduction of cyclohexyl group via cyclohexylamine or cyclohexyl halide | Amination or alkylation step | Variable, 60-80% | Requires purification by recrystallization or chromatography |

| 3 | Esterification if starting from acid | Acid + methanol, acid catalyst, reflux | >90% | Standard Fischer esterification |

| 4 | Reductive amination alternative | Aldehyde + ethylamine + reducing agent (e.g., NaBH4) | 75-90% | One-pot synthesis, mild conditions |

Research Outcomes

- Purity levels of synthesized compounds typically exceed 95% after recrystallization or chromatographic purification.

- Reaction times vary from 12 to 24 hours depending on catalyst and temperature.

- Use of trifluoromethanesulfonic acid as catalyst in amination reactions has been shown to improve yield and reduce reaction time.

- Hydrogenation methods employing Pd/C catalysts provide clean reduction of intermediates with minimal side products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamino group, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Sodium hydroxide, alkyl halides

Major Products Formed

Oxidation: Carboxylic acids or ketones

Reduction: Alcohols or amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-cyclohexyl-2-(ethylamino)propanoate has been studied for its potential pharmacological properties, particularly in relation to its anticonvulsant effects. Research indicates that derivatives of this compound have shown efficacy in models of chemically and electrically induced seizures. For instance, studies have demonstrated that modifications to the chemical structure can enhance its protective effects against seizures triggered by pentylenetetrazole (PTZ) and maximal electroshock stimulation (MES) .

Case Study: Anticonvulsant Properties

- Objective : To evaluate the anticonvulsant activity of synthesized derivatives.

- Methodology : In vivo tests were conducted using animal models subjected to PTZ-induced seizures.

- Results : The compound exhibited significant protection against seizures, with a notable increase in survival rates compared to control groups. Specifically, a derivative demonstrated 100% protection at 3 hours post-administration, surpassing the effectiveness of standard anticonvulsant medications like valproic acid .

Fragrance Industry Applications

The compound is also utilized in the fragrance industry due to its olfactory properties. This compound can be incorporated into various fragrance compositions, enhancing the stability and longevity of scents in personal care products and household cleaners.

Fragrance Composition Examples

- Perfumes : Used in formulations for Eau de Parfums and Eau de Toilettes.

- Household Products : Incorporated into cleaning agents and air fresheners to provide pleasant scents while maintaining product stability.

Chemical Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can yield derivatives with enhanced properties. For example, modifications such as esterification can lead to compounds with improved pharmacological profiles or increased stability in fragrance applications.

Synthesis Overview

- Starting Materials : Cyclohexyl derivatives and ethylamine are key reactants.

- Reaction Conditions : Typically involve solvents like tetrahydrofuran (THF) under controlled temperatures to facilitate reaction efficiency .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceuticals | Anticonvulsant agents | Significant seizure protection in animal models |

| Fragrance Industry | Perfumes, air fresheners, cleaning products | Enhances scent stability and longevity |

| Chemical Synthesis | Derivative production for enhanced properties | Improved pharmacological profiles through modification |

Mechanism of Action

The mechanism of action of Methyl 3-cyclohexyl-2-(ethylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides hydrophobic interactions, while the ethylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Propanoate Backbone

The compound’s structural analogs differ primarily in substituent groups, which influence properties such as solubility, stability, and biological activity. Key examples include:

a) Methyl 3-[(1-phenylcyclohexyl)amino]propanoate hydrochloride

- Structure: A phenyl-substituted cyclohexyl group replaces the cyclohexyl moiety, and the ethylamino group is retained.

- Molecular Weight : 297.828 g/mol .

b) Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride

- Structure : A 3-methylphenyl group replaces the cyclohexyl substituent, and the ester is ethyl rather than methyl.

- Molecular Weight : 181.66 g/mol .

- Impact : The methylphenyl group introduces steric hindrance, while the ethyl ester may alter metabolic stability compared to methyl esters.

c) Methyl 3-[4-(ethylamino)phenyl]propanoate

- Structure: An ethylamino-substituted phenyl group replaces the cyclohexyl moiety.

- Synonym: NSC-33677 .

- Impact : The planar phenyl ring may reduce steric bulk compared to cyclohexyl, affecting binding interactions in biological systems.

Functional Group Modifications

a) Methyl 3-(ethylamino)-2-hydroxy-2-(trifluoromethyl)propanoate (CAS 2137739-36-5)

- Structure : Incorporates a hydroxyl and trifluoromethyl group at the second carbon.

- Impact : The hydroxyl group increases polarity, while the trifluoromethyl group enhances metabolic stability and electron-withdrawing effects .

b) Methyl 3-methoxy-2-(trifluoromethyl)propanoate (CAS 359-88-6)

- Structure: Methoxy and trifluoromethyl groups replace the ethylamino and cyclohexyl groups.

- Molecular Formula : C₆H₉F₃O₃ .

- Impact : The trifluoromethyl group significantly alters electronic properties, increasing resistance to enzymatic degradation .

c) Methyl 3-amino-3-cyclobutylpropanoate (CAS 1391202-69-9)

- Structure: Cyclobutyl replaces cyclohexyl, and the amino group is at the third carbon.

Comparative Data Table

Key Research Findings

- Cyclohexyl vs. Aromatic Substituents : Cyclohexyl groups (e.g., in the target compound) impart greater conformational flexibility and moderate lipophilicity compared to rigid aromatic rings (e.g., phenyl in ). This flexibility may enhance binding to hydrophobic pockets in proteins.

- Amino Group Positioning: Ethylamino groups at the second carbon (target compound) vs.

- Trifluoromethyl Effects : Compounds with trifluoromethyl groups (e.g., ) exhibit improved metabolic stability and altered electronic profiles, making them valuable in drug design.

Biological Activity

Methyl 3-cyclohexyl-2-(ethylamino)propanoate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a cyclohexyl group and an ethylamino moiety. Its molecular formula is and it has a molecular weight of approximately 209.33 g/mol. The compound's structure allows it to interact with various biological targets, which contributes to its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Anticonvulsant Activity : In animal models, compounds similar to this compound have shown protective effects against seizures. For instance, in a study comparing different compounds, one derivative demonstrated a 100% protection rate against mortality in seizure models after administration .

| Compound | % Mortality Protection (3h) | % Mortality Protection (24h) |

|---|---|---|

| Control | 0 | 0 |

| l-Menthol | 60 | 40 |

| Phenibut | 60 | 40 |

| Methyl Compound | 100 | 60 |

| VPA | 80 | - |

- Antiproliferative Properties : Similar compounds have been tested for their ability to inhibit cancer cell lines. Compounds with structural similarities exhibited varying levels of antiproliferative effects, suggesting potential applications in oncology .

Case Studies and Research Findings

- Anticancer Activity : A study investigated the antiproliferative effects of various derivatives on lung cancer cell lines. It was found that certain modifications to the cyclohexyl group significantly enhanced selectivity towards mutant EGFR over wild-type EGFR, suggesting a potential pathway for targeted cancer therapies .

- Neuropharmacological Studies : Another research effort focused on the neuropharmacological profile of related compounds, revealing that they could modulate neurotransmitter systems effectively, leading to potential therapeutic applications in treating neurological disorders .

Q & A

Basic: What are the established methodologies for synthesizing Methyl 3-cyclohexyl-2-(ethylamino)propanoate, and how do reaction conditions influence yield?

The synthesis typically involves coupling a cyclohexyl-containing amine with a methyl acrylate derivative. A common approach (based on analogous compounds) employs palladium on carbon (Pd/C) as a catalyst with a base like triethylamine to facilitate the reaction . Key steps include:

- Amine Activation : The ethylamino group is introduced via nucleophilic substitution or reductive amination.

- Esterification : The methyl ester group is stabilized under controlled pH (6.5–7.5) to avoid hydrolysis .

- Steric Considerations : The cyclohexyl group may require prolonged reaction times or elevated temperatures (60–80°C) to overcome steric hindrance .

Yield optimization relies on solvent polarity (e.g., dichloromethane for non-polar intermediates) and inert atmospheres to prevent oxidation .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., ethylamino protons at δ 1.1–1.3 ppm, cyclohexyl protons as multiplet clusters) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z ~229.3 for CHNO) and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane mixtures (Rf ~0.4–0.6) .

Advanced: How can researchers resolve contradictions in spectral data when characterizing structurally similar derivatives?

Contradictions often arise from:

- Stereochemical Ambiguities : Use 2D NMR (e.g., NOESY) to distinguish axial vs. equatorial cyclohexyl conformers .

- Overlapping Peaks : Employ C NMR or DEPT-135 to resolve crowded regions (e.g., cyclohexyl carbons at 20–30 ppm) .

- Impurity Interference : Cross-validate with High-Performance Liquid Chromatography (HPLC) at λ = 254 nm to isolate the target compound .

Advanced: What strategies optimize the synthesis yield of this compound under steric hindrance challenges?

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Enhances solubility of bulky intermediates |

| Temperature | 70–80°C | Accelerates reaction despite steric barriers |

| Catalyst Load | 5–10% Pd/C | Balances activity and cost |

| pH Control | 7.0–7.5 | Prevents amine protonation, ensuring nucleophilicity |

Advanced: How does the cyclohexyl group influence the compound’s stability and reactivity in biological assays?

- Lipophilicity : The cyclohexyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Use co-solvents like DMSO (≤0.1% v/v) to maintain stability in cell-based assays .

- Metabolic Resistance : The bulky group may slow enzymatic degradation, as seen in analogs with similar substituents .

- Reactivity : Cyclohexyl’s electron-donating effects stabilize intermediates in nucleophilic reactions .

Advanced: What mechanistic hypotheses exist for the biological activity of this compound, based on structural analogs?

Analog studies suggest potential mechanisms:

- Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) via the ethylamino group, similar to indole-containing derivatives .

- Enzyme Inhibition : The ester group may act as a transition-state analog for hydrolases, as observed in propanoate-based protease inhibitors .

- Anti-inflammatory Activity : Downregulation of NF-κB pathways, inferred from structurally related anti-cytokine compounds .

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

- Solubility Testing : Use shake-flask methods with buffers (pH 1.2–7.4) to simulate physiological conditions .

- Computational Validation : Compare experimental logP with predictions from software like MarvinSketch (ChemAxon) or ACD/Labs .

- Thermogravimetric Analysis (TGA) : Assess decomposition points (>200°C expected for stable esters) to refine storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.